molecular formula C5H6F3N3O2S B2917613 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide CAS No. 2361756-52-5

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide

Cat. No.: B2917613
CAS No.: 2361756-52-5
M. Wt: 229.18
InChI Key: UZKFICUQNWMWFL-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is a chemical compound that features a pyrazole ring substituted with a trifluoroethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Material Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
  • 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol
  • 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-phosphonate

Uniqueness

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides potential for enzyme inhibition and receptor binding.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O2S/c6-5(7,8)3-11-2-1-4(10-11)14(9,12)13/h1-2H,3H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKFICUQNWMWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1S(=O)(=O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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